molecular formula C12H10N2O7 B11841831 2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate

2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate

Cat. No.: B11841831
M. Wt: 294.22 g/mol
InChI Key: VPDAYDLTXJRRBF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate typically involves the reaction of 2-nitrobenzyl alcohol with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred at room temperature for several hours, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbonate group.

Major Products

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (2-nitrobenzyl) carbonate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The nitrobenzyl group can be released under specific conditions, making it useful as a protecting group in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2-nitrophenyl)methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O7/c15-10-5-6-11(16)13(10)21-12(17)20-7-8-3-1-2-4-9(8)14(18)19/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDAYDLTXJRRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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